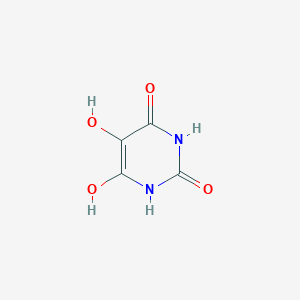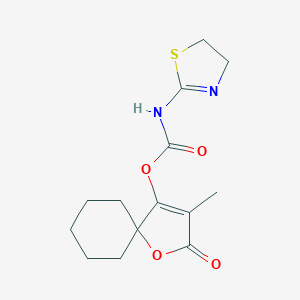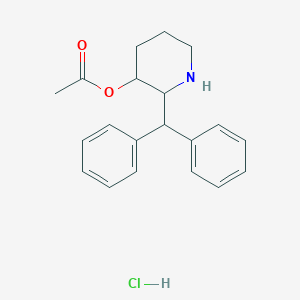
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for the growth and replication of cancer cells and viruses. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride can induce apoptosis (programmed cell death) in cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is that it has low solubility in some solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for the research of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and antiviral effects. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and other properties.
Synthesis Methods
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride involves the reaction between diphenylmethanol and piperidinone in the presence of acetic anhydride and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. This synthesis method has been optimized to produce high yields of the compound, and it is relatively simple and cost-effective.
Scientific Research Applications
3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been tested for its antitumor and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and prevent the replication of viruses, making it a promising candidate for the development of new drugs.
properties
CAS RN |
19974-78-8 |
|---|---|
Product Name |
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride |
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(2-benzhydrylpiperidin-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-15(22)23-18-13-8-14-21-20(18)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18-21H,8,13-14H2,1H3;1H |
InChI Key |
LRSQSWXWOMDYMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Other CAS RN |
20071-83-4 |
synonyms |
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





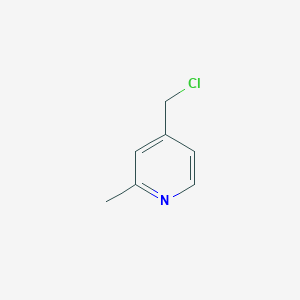
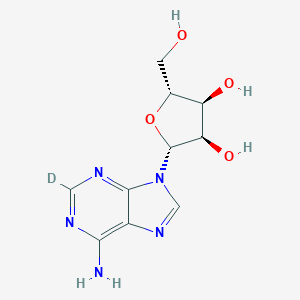
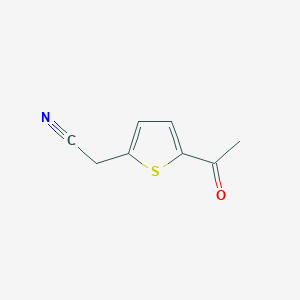

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
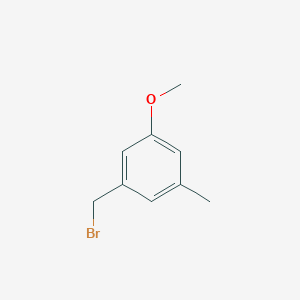
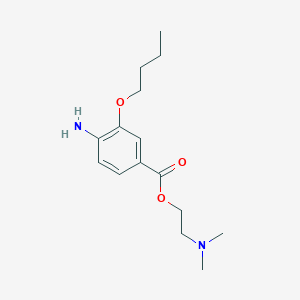
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
